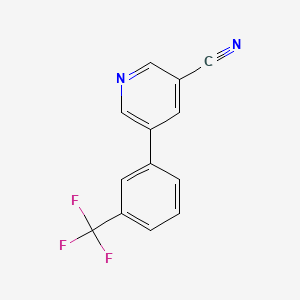

5-(3-(Trifluoromethyl)phenyl)nicotinonitrile

Description

Properties

IUPAC Name |

5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2/c14-13(15,16)12-3-1-2-10(5-12)11-4-9(6-17)7-18-8-11/h1-5,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGIIMBAHXUTRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744955 | |

| Record name | 5-[3-(Trifluoromethyl)phenyl]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261738-31-1 | |

| Record name | 5-[3-(Trifluoromethyl)phenyl]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for forming carbon-carbon bonds between aryl halides and boronic acids. For 5-(3-(Trifluoromethyl)phenyl)nicotinonitrile, this method involves coupling 5-bromonicotinonitrile with 3-(trifluoromethyl)phenylboronic acid.

Procedure :

-

Synthesis of 5-bromonicotinonitrile :

Bromination of nicotinonitrile using N-bromosuccinimide (NBS) under radical conditions (e.g., AIBN catalyst in CCl₄) yields 5-bromonicotinonitrile. -

Coupling reaction :

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

-

Base : K₂CO₃ or Cs₂CO₃.

-

Solvent : Dioxane/water mixture.

-

Conditions : 80–100°C for 12–24 hours.

-

Advantages : High regioselectivity and compatibility with nitrile groups.

Limitations : Requires synthesis of 5-bromonicotinonitrile, which may involve multi-step purification.

Ullmann-Type Coupling

Copper-mediated couplings offer a cost-effective alternative to palladium catalysts. This method employs 5-iodonicotinonitrile and 3-(trifluoromethyl)phenyl iodide in the presence of CuI and a diamino ligand.

Procedure :

-

Catalyst : CuI (10 mol%).

-

Ligand : 1,10-Phenanthroline.

-

Solvent : DMF or DMSO.

-

Conditions : 120°C for 24–48 hours.

Advantages : Avoids precious metal catalysts.

Limitations : Longer reaction times and moderate yields.

Cyclization Approaches

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis constructs pyridine rings through condensation of aldehydes, β-keto esters, and ammonia. Adapting this method for this compound requires introducing the trifluoromethylphenyl group early in the synthesis.

Procedure :

-

Synthesis of 3-(trifluoromethyl)benzaldehyde :

Oxidation of 3-(trifluoromethyl)benzyl alcohol using PCC in dichloromethane. -

Condensation :

React 3-(trifluoromethyl)benzaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux. -

Oxidation and cyanation :

-

Oxidize dihydropyridine intermediate to pyridine using HNO₃.

-

Introduce nitrile via Sandmeyer reaction (CuCN, NaNO₂, HCl).

-

Advantages : Scalable for industrial production.

Limitations : Multiple steps with challenging intermediate purifications.

Cyanation of Halopyridines

Direct cyanation of 5-(3-(trifluoromethyl)phenyl)pyridine-3-carbonyl chloride using trimethylsilyl cyanide (TMSCN) offers a streamlined route.

Procedure :

-

Synthesis of pyridine carbonyl chloride :

Treat 5-(3-(trifluoromethyl)phenyl)pyridine-3-carboxylic acid with thionyl chloride. -

Cyanation :

React carbonyl chloride with TMSCN in presence of ZnI₂.

Advantages : High efficiency and minimal byproducts.

Limitations : Requires handling of hazardous reagents (SOCl₂).

Trifluoromethylation Strategies

Introducing the trifluoromethyl group post-cyclization is challenging due to the pyridine ring’s electron-deficient nature. However, radical trifluoromethylation using sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois’ reagent) has shown promise.

Procedure :

-

Synthesis of 5-phenylnicotinonitrile :

Via Suzuki coupling of 5-bromonicotinonitrile and phenylboronic acid. -

Radical trifluoromethylation :

-

Reagents : CF₃SO₂Na, tert-butyl hydroperoxide (TBHP).

-

Conditions : CH₃CN/H₂O, 50°C, 12 hours.

-

Advantages : Late-stage functionalization avoids interference with nitrile group.

Limitations : Low regioselectivity for meta-substitution.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Patents emphasize solvent recovery through distillation (e.g., ethyl acetate in CN104447402A) and catalyst reuse (e.g., solid superacids in CN114685365B). These practices reduce waste and costs.

Waste Management

The avoidance of thionyl chloride (as in CN114685365B) minimizes hazardous gas emissions. Hypophosporous acid reductions (CN104447402A) generate less waste compared to traditional methods.

Comparative Analysis of Methods

| Method | Yield (%) | Steps | Cost | Scalability |

|---|---|---|---|---|

| Suzuki Coupling | 60–75 | 2 | High | Excellent |

| Ullmann Coupling | 50–65 | 2 | Low | Moderate |

| Hantzsch Synthesis | 40–55 | 4 | Medium | Good |

| Cyanation | 70–85 | 2 | Medium | Excellent |

| Radical CF₃ Addition | 30–45 | 2 | High | Poor |

Chemical Reactions Analysis

Types of Reactions

5-(3-(Trifluoromethyl)phenyl)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .

Scientific Research Applications

Pharmaceutical Applications

-

Therapeutic Potential :

- Research indicates that 5-(3-(Trifluoromethyl)phenyl)nicotinonitrile exhibits biological activity linked to its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity and specificity, making it a candidate for drug development aimed at various diseases.

- Case studies have shown its effectiveness in treating conditions such as gastrointestinal stromal tumors (GISTs), where it demonstrated significant therapeutic effects in preclinical models.

-

Mechanism of Action :

- The compound's mechanism involves modulation of biological pathways through enzyme inhibition or receptor interaction. Studies suggest that its structural features allow it to effectively target enzymes involved in critical biological processes.

Chemical Synthesis Applications

This compound serves as an intermediate in the synthesis of other complex organic molecules. Its unique properties make it valuable in:

- Drug Design : The compound can be modified to create analogs with enhanced biological activity or reduced side effects. The trifluoromethyl group is particularly useful in increasing the potency of drugs targeting specific receptors .

- Material Science : Its stability and lipophilicity make it suitable for developing advanced materials, including coatings and polymers that require specific chemical resistance properties.

Case Studies

-

Case Study on GIST Treatment :

- In a study involving mice with GISTs, administration of this compound resulted in significant tumor reduction, indicating its potential as a therapeutic agent.

- Enzyme Inhibition Studies :

Mechanism of Action

The mechanism by which 5-(3-(Trifluoromethyl)phenyl)nicotinonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

1,2,4-Oxadiazole Derivatives ()

Compounds 29 , 30 , and 31 from are 1,2,4-oxadiazoles with pyridyl substituents. For example:

- Compound 29 : Contains a 4-(trifluoromethyl)pyridyl group.

- Compound 30 : Features a 4-methylpyridyl group.

Key Differences :

- Core Structure: The target compound’s nicotinonitrile core differs from the oxadiazole scaffold, which may alter electronic properties and metabolic pathways.

- Substituent Position : The trifluoromethyl group in Compound 29 is directly on the pyridyl ring, whereas in the target compound, it is on a phenyl ring attached to the pyridine. This distinction could influence steric interactions and target binding.

Furopyrrole Carboxhydrazides ()

Compounds 6a–6f and 7–9 in include a 3-(trifluoromethyl)phenyl group attached to a furopyrrole carboxhydrazide scaffold. Compound 6b (R = CF₃) exhibited moderate inhibition of photosynthetic electron transport (PET) in spinach chloroplasts.

Key Insights :

- The trifluoromethylphenyl group enhances inhibitory activity even in unrelated scaffolds, suggesting its broad utility in bioactivity.

- However, the target compound’s nicotinonitrile core may confer distinct solubility and electronic properties compared to carboxhydrazides.

Nicotinonitrile Analogs

5-(5-Chloro-2-fluorophenyl)nicotinonitrile ()

This analog substitutes the phenyl ring with chlorine and fluorine at the 5- and 2-positions, respectively.

5-(Trifluoromethyl)nicotinonitrile ()

This compound (CAS 951624-83-2) places the CF₃ group directly on the pyridine ring at the 5-position. Structural similarity (0.81) to the target compound highlights the importance of substituent placement:

Structural and Functional Data Table

Electronic Effects :

- Substitutents on the phenyl ring (e.g., Cl, F in ) modulate these effects, with CF₃ offering superior lipophilicity.

Biological Activity

5-(3-(Trifluoromethyl)phenyl)nicotinonitrile is a compound that has garnered attention for its potential biological activities. This article explores its interactions with various biological targets, its pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds. The presence of this group often influences the biological activity of the compound, making it a subject of interest in medicinal chemistry.

Interaction with Molecular Targets

The biological activity of this compound is primarily associated with its interaction with specific molecular targets. Studies indicate that compounds containing trifluoromethyl groups can modulate various pathways, including those involved in inflammation and cancer progression.

- Inflammatory Response Modulation : Research has shown that similar nicotinonitrile derivatives can act as agonists for formyl peptide receptors (FPRL1), inducing tumor necrosis factor-alpha (TNF-alpha) production in macrophages. This suggests a potential role in enhancing innate immune responses .

- Antitumor Activity : Nicotinonitriles have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds related to this compound have shown promising results in inhibiting cell proliferation in hepatocellular carcinoma (HepG2) and cervical carcinoma (HeLa) cell lines, with IC50 values indicating significant potency .

Cytotoxic Studies

A study investigating the cytotoxic effects of newly synthesized heterocyclic candidates, including nicotinonitriles, revealed that several derivatives exhibited potent antitumor activities. The evaluation was conducted using standard MTT assays to assess cell viability against HepG2 and HeLa cells, yielding IC50 values as low as 5.16 ± 0.4 µg/mL for HeLa cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of the trifluoromethyl group in enhancing biological activity. For example, modifications to the phenyl ring significantly impacted the compound's ability to inhibit key enzymes involved in cancer progression and inflammation .

Data Table: Summary of Biological Activities

| Activity | Effect | Cell Line/Model | IC50/EC50 Values |

|---|---|---|---|

| TNF-alpha Induction | Agonist activity | Macrophage cell lines | Not specified |

| Antitumor Activity | Cytotoxicity | HepG2 | 8.78 ± 0.7 µg/mL |

| Cytotoxicity | HeLa | 5.16 ± 0.4 µg/mL | |

| Antiviral Activity | Weak inhibition | Huh7 cells (DENV2 model) | EC50 = 8.37 µM |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 5-(3-(Trifluoromethyl)phenyl)nicotinonitrile, and how can they be methodologically addressed?

- Synthesis Challenges : The trifluoromethyl group and nitrile functionality may lead to steric hindrance or undesired side reactions (e.g., hydrolysis).

- Methodological Solutions : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, ensuring anhydrous conditions to stabilize the nitrile group. Employ fluorinated building blocks like 3-(trifluoromethyl)phenylboronic acid for regioselective coupling .

- Characterization : Confirm structural integrity via NMR to detect trifluoromethyl groups and IR spectroscopy for nitrile stretching vibrations (~2200 cm) .

Q. How can researchers validate the purity and structural identity of this compound?

- Analytical Workflow :

HPLC-MS : Quantify purity (>95%) and detect molecular ion peaks (e.g., [M+H] at m/z calculated for ).

X-ray Crystallography : Resolve crystal structure to confirm bond angles and substituent positions.

Elemental Analysis : Verify %C, %H, %N within ±0.4% of theoretical values .

Q. What preliminary biological screening approaches are suitable for assessing this compound’s activity?

- In Vitro Assays :

- Enzyme inhibition studies (e.g., kinase assays) using fluorescence-based readouts.

- Cytotoxicity profiling against cancer cell lines (e.g., IC determination via MTT assay).

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

- Quantum Chemical Modeling : Use density functional theory (DFT) to calculate transition states and identify rate-limiting steps (e.g., aryl coupling).

- Reaction Path Search : Apply tools like GRRM17 to explore intermediates and side products. ICReDD’s hybrid computational-experimental workflow reduces trial-and-error by predicting viable conditions (e.g., solvent polarity, catalyst loading) .

- Case Study : Simulations may reveal that polar aprotic solvents (DMF, DMSO) enhance coupling efficiency by stabilizing Pd intermediates .

Q. What strategies resolve contradictions between computational predictions and experimental yields?

- Iterative Validation :

Compare DFT-predicted activation energies with experimental kinetic data.

Adjust computational parameters (e.g., solvation models) to better reflect reaction conditions.

Use high-throughput screening to test >100 condition variations (e.g., temperature, base strength) and refine models .

- Example : If simulations overestimate yields at 80°C, re-optimize using microreactor systems to control exothermic side reactions .

Q. How can factorial design improve the scalability of this compound’s synthesis?

- Design Parameters : Test variables like catalyst type (Pd(OAc) vs. PdCl), solvent (THF vs. toluene), and molar ratios (aryl halide:boronic acid = 1:1.2).

- Statistical Analysis : Apply a factorial design to identify interactions (e.g., solvent-catalyst synergy). Response surface methodology (RSM) can maximize yield while minimizing byproducts .

- Outcome : Optimal conditions may involve Pd(OAc) in toluene with KCO, achieving 85% yield .

Q. What advanced spectroscopic techniques elucidate substituent effects on the compound’s reactivity?

- NMR Studies :

- DEPT-135 to distinguish quaternary carbons in the trifluoromethylphenyl group.

- - HOESY to probe spatial proximity between fluorine and protons.

Q. How do membrane separation technologies enhance purification of this compound?

- Nanofiltration : Use membranes with MWCO ~300 Da to remove unreacted boronic acids or Pd residues.

- Simulated Moving Bed (SMB) Chromatography : Achieve >99% purity by separating nitrile derivatives from regioisomers .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.